1-(Adamantan-1-yl)-2-phenylethan-1-one
Overview
Description
1-(Adamantan-1-yl)-2-phenylethan-1-one is a compound that features an adamantane moiety attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of adamantanecarboxylic acid with phenylethylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and continuous flow processes to optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 1-(Adamantan-1-yl)-2-phenylethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins . In anticancer research, it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(Adamantan-1-yl)-1H-1,2,3-triazoles: Known for their regioselective synthesis and potential biological activities.
N-(Adamantan-1-yl)amides: Synthesized by reacting 1-bromoadamantane with carboxylic acid amides.
Uniqueness: 1-(Adamantan-1-yl)-2-phenylethan-1-one stands out due to its unique combination of adamantane and phenylethanone structures, which confer both stability and reactivity. This dual nature makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1-adamantyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-16H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHMJQGDPAHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337482 | |
Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268543-19-7 | |
Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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